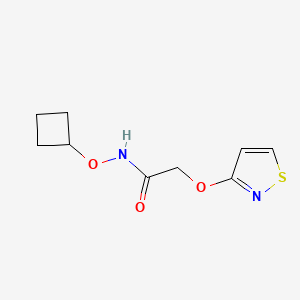
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide, also known as CTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.33 g/mol.
Wirkmechanismus
The exact mechanism of action of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in lab experiments is its potent anticancer, antibacterial, and antifungal properties. However, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. One potential area of research is the development of new analogs of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide with improved solubility and lower toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. Finally, the potential applications of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in other areas such as agriculture and environmental science could also be explored.
In conclusion, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is a chemical compound that has shown promising potential in various areas of scientific research. Its potent anticancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide involves the reaction between 2-(1,2-thiazol-3-yloxy)acetic acid and cyclobutanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to possess potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8(10-14-7-2-1-3-7)6-13-9-4-5-15-11-9/h4-5,7H,1-3,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDTJIWKQRKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ONC(=O)COC2=NSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)